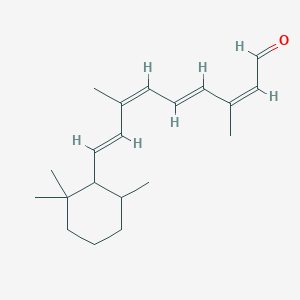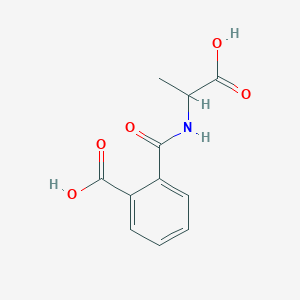
N-(1-carboxy-ethyl)-phthalamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-carboxy-ethyl)-phthalamic acid, also known as CEPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying protein-protein interactions. CEPA is a small molecule that can bind to proteins and disrupt their interactions, making it a valuable tool for investigating the function of proteins in cells.
作用机制
N-(1-carboxy-ethyl)-phthalamic acid works by binding to proteins and disrupting their interactions. It does this by binding to a specific site on the protein, known as a hot spot, which is involved in the interaction with other proteins. By binding to this site, N-(1-carboxy-ethyl)-phthalamic acid prevents the protein from interacting with its partner protein, leading to a disruption of the protein-protein interaction.
生化和生理效应
N-(1-carboxy-ethyl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the NF-κB signaling pathway, leading to changes in gene expression. It has also been shown to induce apoptosis in cancer cells by disrupting the interaction between p53 and MDM2. Additionally, N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
实验室实验的优点和局限性
The use of N-(1-carboxy-ethyl)-phthalamic acid in lab experiments has several advantages. It is a small molecule that can be easily synthesized and modified, making it a useful tool for investigating protein-protein interactions. It is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also limitations to the use of N-(1-carboxy-ethyl)-phthalamic acid. It can be difficult to determine the specificity of N-(1-carboxy-ethyl)-phthalamic acid for a particular protein-protein interaction, as it may also disrupt other interactions. Additionally, N-(1-carboxy-ethyl)-phthalamic acid may have off-target effects that could confound experimental results.
未来方向
There are several potential future directions for the use of N-(1-carboxy-ethyl)-phthalamic acid in scientific research. One area of interest is in the development of new antimicrobial agents, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi. Another area of interest is in the development of new cancer therapies, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to induce apoptosis in cancer cells. Additionally, N-(1-carboxy-ethyl)-phthalamic acid could be used to investigate the function of other proteins involved in cell signaling and regulation.
合成方法
N-(1-carboxy-ethyl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of phthalic anhydride with glycine ethyl ester, followed by hydrolysis and decarboxylation. Another method involves the reaction of phthalic anhydride with ethylenediamine, followed by decarboxylation.
科学研究应用
N-(1-carboxy-ethyl)-phthalamic acid has been used in a variety of scientific studies to investigate protein-protein interactions. It has been shown to disrupt the interaction between the transcription factor NF-κB and its inhibitor IκBα, leading to the activation of NF-κB and subsequent gene expression changes. N-(1-carboxy-ethyl)-phthalamic acid has also been used to investigate the interaction between the protein p53 and its negative regulator MDM2, which is important in the regulation of cell cycle and apoptosis.
属性
CAS 编号 |
103301-74-2 |
|---|---|
产品名称 |
N-(1-carboxy-ethyl)-phthalamic acid |
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
2-(1-carboxyethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11(16)17/h2-6H,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
LPJYMIDYZUKJJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
规范 SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
同义词 |
Benzoic acid, 2-[[(1-carboxyethyl)amino]carbonyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



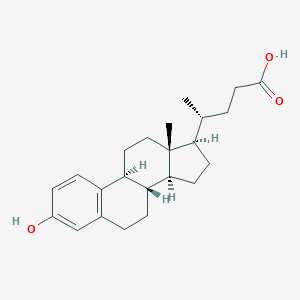
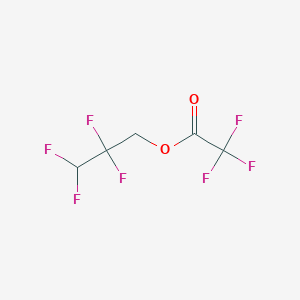
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
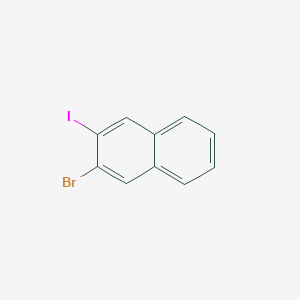
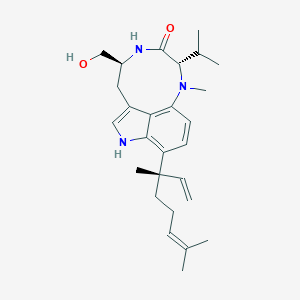

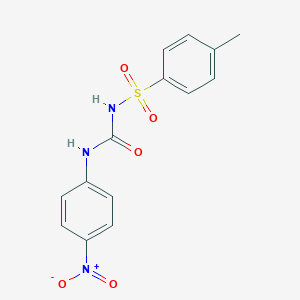
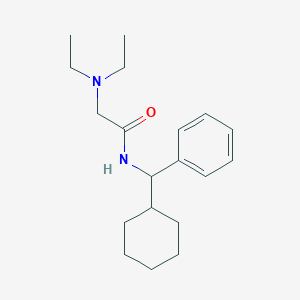

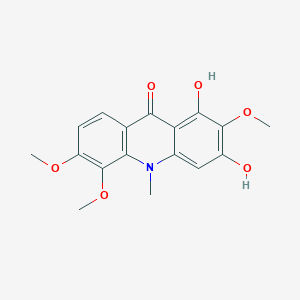
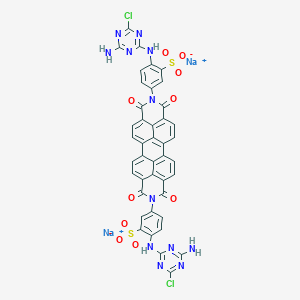
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
